molecular formula C22H27FN3NaO6S B1139452 Rosuvastatin (D3 Sodium)

Rosuvastatin (D3 Sodium)

カタログ番号: B1139452
分子量: 506.5 g/mol
InChIキー: RGEBGDYYHAFODH-SYRJKFITSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rosuvastatin D3 Sodium is deuterium labeled Rosuvastatin, which is a competitive inhibitor of HMG-CoA reductase with IC50 of 11 nM.

科学的研究の応用

  • Drug-Drug Interactions and Transporter Inhibition : Rosuvastatin is often used as a probe substrate in clinical drug-drug interaction studies due to its interaction with multiple transporters like OATP1B1, BCRP, and MRP4. These interactions are crucial in understanding the drug's disposition and absorption in humans (Johnson et al., 2017).

  • Hepatic Uptake and Pharmacogenetics : The drug is subject to hepatic uptake by transporters such as OATP1B1 and NTCP, and its pharmacokinetics can be influenced by genetic polymorphisms in these transporters. This highlights the importance of transporter expression and polymorphisms in individual responses to statin therapy (Ho et al., 2006).

  • Safety and Efficacy in Dyslipidemia : Rosuvastatin is noted for its safety and efficacy in treating various forms of dyslipidemia, with a low incidence of side effects such as liver, muscle, or kidney toxicity. Its efficacy is not significantly impacted by cytochrome P450 3A4-dependent metabolism (Toth & Dayspring, 2011).

  • Cardiovascular Effects Independent of Lipid Metabolism : In hypertensive rat models, rosuvastatin showed cardiovascular benefits independent of cholesterol levels, such as reducing arterial pressure and improving systemic and regional hemodynamics (Sušić et al., 2003).

  • Vasculoprotective Effects : Rosuvastatin has been shown to correct blood pressure variability in obese dyslipidemic mice, potentially involving upregulation of PPARgamma and SOD1 in the endothelium. This indicates a unique vasculoprotective effect of statin treatment beyond cholesterol management (Desjardins et al., 2008).

  • Clinical Pharmacology : As a new 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitor, rosuvastatin has distinct pharmacologic properties, with potent and prolonged inhibitory activity on HMG-CoA reductase demonstrated in various studies. It shows selective uptake into the liver and minimal metabolism via the cytochrome P-450 3A4 isoenzyme, making it a potent agent for atherogenic lipoprotein reduction (McTaggart et al., 2001).

  • Therapeutic Potential in Colitis : Studies have shown that rosuvastatin can reduce colonic inflammation and damage in a dextran sulfate sodium-induced colitis model in mice, indicating its potential therapeutic application in inflammatory bowel diseases (Naito et al., 2006).

  • Pharmacokinetics in Different Populations : Research has explored the pharmacokinetic properties of rosuvastatin in various populations, including its dose proportionality and the effects of factors like food and sex on its pharmacokinetic properties (Li et al., 2007).

  • Renal Clearance Mechanisms : The mechanisms of renal clearance of rosuvastatin, which involve active tubular secretion, are a focus of study. Understanding these mechanisms can help define factors influencing the drug's presence and concentration in proximal tubular cells (Verhulst et al., 2008).

  • Clinical Trial Data in Dyslipidemic Patients : Rosuvastatin has been extensively studied in clinical trials for its effects on low-density lipoprotein cholesterol and its tolerability in dyslipidemic patients, offering significant advantages for routine clinical practice (Schuster, 2003).

作用機序

Target of Action

Rosuvastatin, a lipid-lowering drug, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Rosuvastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, rosuvastatin reduces the conversion of HMG-CoA to mevalonic acid, an early rate-limiting step in cholesterol biosynthesis . This inhibition results in a compensatory increase in the expression of LDL receptors on hepatocyte membranes and a stimulation of LDL catabolism .

Biochemical Pathways

The primary biochemical pathway affected by rosuvastatin is the cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, rosuvastatin disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) .

Pharmacokinetics

Rosuvastatin has a mean absolute oral availability of 20% . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The overall mean total clearance of rosuvastatin is 28.3 L/h , and it has an average terminal elimination half-life of approximately 20 hours . Rosuvastatin is primarily excreted as unchanged drug in the feces (90%) .

Result of Action

The primary result of rosuvastatin’s action is a significant reduction in LDL cholesterol levels . This reduction in LDL cholesterol is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke . The use of rosuvastatin has been shown to cause a 20%-22% relative reduction in major cardiovascular events for every 1 mmol/L reduction in LDL .

Action Environment

The action of rosuvastatin can be influenced by environmental factors such as the presence of other drugs. For instance, the interaction of rosuvastatin with darunavir/ritonavir was considered statistically and clinically relevant . Furthermore, there is considerable variation in the pharmacokinetics of rosuvastatin between races . Lastly, vitamin D levels have been reported to affect the lipid-lowering actions of some statins .

Safety and Hazards

Rosuvastatin has been associated with rhabdomyolysis, a condition involving the breakdown of muscle tissue, leading to the release of muscle fiber contents into the blood. These substances can harm the kidney and often occur when taking higher doses of the drug .

将来の方向性

Rosuvastatin is a new generation HMG-CoA reductase inhibitor which exhibits some unique pharmacologic and pharmacokinetic properties. It has low extrahepatic tissue penetration, low potential for CYP3A4 interactions, and substantial LDL-C lowering capacity and therefore has distinct advantages .

生化学分析

Biochemical Properties

Rosuvastatin (D3 Sodium) works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the production of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .

Cellular Effects

Rosuvastatin (D3 Sodium) has been shown to exert vasculoprotective effects independent of its lipid-lowering properties . This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, and reduced oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of Rosuvastatin (D3 Sodium) involves its binding to the active site of the HMG-CoA reductase enzyme, thereby inhibiting the conversion of HMG-CoA to mevalonic acid . This inhibition reduces the production of cholesterol and other compounds involved in lipid metabolism and transport .

Temporal Effects in Laboratory Settings

In laboratory settings, Rosuvastatin (D3 Sodium) has been shown to have a mean absolute oral availability of 20%, an overall mean total clearance of 28.3 L/h, and an average terminal elimination half-life of approximately 20 hours . The systemic exposure of rosuvastatin is characterized by a large coefficient of variation (48%), indicating variability over time .

Metabolic Pathways

Rosuvastatin (D3 Sodium) is metabolized to a limited extent (10% of the dose) primarily by CYP2C9 and CYP2C19 . This metabolic pathway isn’t deemed to be clinically significant as there were no observable effects on the drug’s pharmacokinetics .

Transport and Distribution

Rosuvastatin (D3 Sodium) is transported and distributed within cells and tissues via active uptake by OATP2B1, OATP1B1/OATP1B3, and OAT3 transporters . It is also effluxed by BCRP and Pgp transporters .

特性

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuteriomethyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEBGDYYHAFODH-SYRJKFITSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。